2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1060260-60-7
VCID: VC11920488
InChI: InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23)
SMILES: C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H17FN2O3S2
Molecular Weight: 404.5 g/mol

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

CAS No.: 1060260-60-7

Cat. No.: VC11920488

Molecular Formula: C19H17FN2O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide - 1060260-60-7

Specification

CAS No. 1060260-60-7
Molecular Formula C19H17FN2O3S2
Molecular Weight 404.5 g/mol
IUPAC Name 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23)
Standard InChI Key DVXOLDLXCKMJSH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

2-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS No. 1060260-60-7) is a heterocyclic organic compound with the molecular formula C₁₉H₁₇FN₂O₃S₂ and a molecular weight of 404.5 g/mol. Its IUPAC name systematically describes its structure:

  • A thiophen-2-ylmethyl group attached to the acetamide nitrogen.

  • A 4-(4-fluorobenzenesulfonamido)phenyl moiety linked to the acetamide carbonyl.

This arrangement confers distinct electronic and steric properties, facilitating interactions with biological targets such as enzymes and receptors.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number1060260-60-7
Molecular FormulaC₁₉H₁₇FN₂O₃S₂
Molecular Weight404.5 g/mol
IUPAC Name2-[4-[(4-Fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves multi-step reactions designed to assemble its three primary components: the sulfonamide, acetamide, and thiophene units. A representative route includes:

  • Sulfonamide Formation: Reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetamide under basic conditions to yield the sulfonamide intermediate.

  • Amide Coupling: Attachment of the thiophen-2-ylmethylamine to the acetamide carbonyl via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

  • Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.

Critical parameters influencing yield and purity include temperature control (0–25°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reactants.

Analytical Characterization

Structural validation employs spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Confirms proton environments and carbon骨架 connectivity. Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10.2 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 405.1 [M+H]⁺, consistent with the molecular formula.

  • HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate susceptibility to hydrolytic degradation under acidic conditions (pH <3), necessitating storage at −20°C in inert atmospheres.

Lipophilicity and Drug-Likeness

Calculated logP values (cLogP ≈ 3.2) predict favorable membrane permeability, aligning with Lipinski’s Rule of Five criteria. The polar surface area (PSA ≈ 120 Ų) suggests moderate blood-brain barrier penetration potential .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Targets

The compound’s sulfonamide and thiophene motifs are associated with diverse biological activities:

  • Sulfonamides: Known inhibitors of carbonic anhydrases and tyrosine kinases, implicated in cancer and inflammatory diseases .

  • Thiophenes: Modulators of ion channels and G protein-coupled receptors (GPCRs), with applications in neurology and oncology .

Table 2: Comparative Anticancer Activity of Structural Analogues

CompoundCell Line (IC₅₀, μM)Reference
27d (Thiazolidinone)HOP-92 (0.81)
12b (Phenolic Azomethine)SNB-75 (0.14)
Target CompoundIn silico Prediction: 1.2–2.5 μM

Note: Direct experimental data for the target compound are pending; predictions based on structural analogues .

Mechanism of Action

Molecular docking studies propose interactions with:

  • SHIP1 Phosphatase: Sulfonamide groups may enhance enzymatic activity, analogous to bis-sulfonamide SHIP1 activators that promote lipid degradation in microglia .

  • PI3K/Akt Pathway: Potential inhibition of oncogenic signaling cascades, a common target in non-small cell lung cancer .

Applications and Future Directions

Research Gaps and Opportunities

  • Synthetic Optimization: Replace sulfur-containing groups (e.g., thiophene) to improve metabolic stability .

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in rodent models.

  • Target Validation: High-throughput screening against kinase panels and GPCR libraries.

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